molecular formula C12H22N4 B13631290 Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13631290
M. Wt: 222.33 g/mol
InChI Key: WFKOWNKNPFBHQN-UHFFFAOYSA-N
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Description

Cyclohexyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a triazole-derived compound featuring a cyclohexyl group attached to a 1,2,4-triazole ring substituted with ethyl and methyl moieties.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

cyclohexyl-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C12H22N4/c1-3-10-14-12(16(2)15-10)11(13)9-7-5-4-6-8-9/h9,11H,3-8,13H2,1-2H3

InChI Key

WFKOWNKNPFBHQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C(C2CCCCC2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl isocyanate to form an intermediate, which is then subjected to cyclization with hydrazine hydrate and formaldehyde to yield the desired triazole derivative . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals[][5].

Mechanism of Action

The mechanism of action of Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents Notable Properties/Findings Reference
Cyclohexyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine (Target) C₁₂H₂₂N₄* Cyclohexyl, 3-ethyl, 1-methyl on 1,2,4-triazole High lipophilicity; potential LIMK selectivity
(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine C₁₁H₂₀N₄ Cyclohexyl on 1,2,3-triazole (vs. 1,2,4) Reduced steric hindrance; altered binding
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine C₇H₁₄N₄ Ethylamine chain instead of cyclohexyl Lower molecular weight; higher solubility
1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine C₁₂H₂₄N₄ N-methylated ethanamine Enhanced metabolic stability
(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine C₆H₁₀N₄ Cyclopropyl instead of cyclohexyl Lower lipophilicity; smaller hydrophobic footprint
2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine C₁₂H₁₆N₄ Aromatic benzyl substituent Increased π-π stacking potential

*Note: Molecular formula for the target compound is inferred based on structural similarity to .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., cyclopropyl in or ethylamine in ). This enhances membrane permeability but may reduce aqueous solubility.
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~220–250 g/mol) compared to simpler analogs (e.g., 154.21 g/mol for ) suggests moderate solubility, necessitating formulation optimization for in vivo applications.

Biological Activity

Cyclohexyl(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a compound that belongs to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C10H20N4
  • Molecular Weight : 196.29 g/mol
  • CAS Number : 1343127-21-8

The structure features a cyclohexyl group attached to a triazole ring, which is significant for its biological interactions.

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal properties. This compound has shown effectiveness against various fungal strains. A study demonstrated that compounds with similar triazole structures had significant activity against Candida species and other pathogenic fungi.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Cyclohexyl TriazoleCandida albicans32 µg/mL
Reference DrugFluconazole16 µg/mL

This table illustrates the comparative efficacy of the compound against common fungal pathogens.

Antimicrobial Activity

The compound also displays broad-spectrum antimicrobial activity. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, yielding promising results.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Emerging research highlights the potential anticancer properties of triazole derivatives. This compound has been evaluated against various cancer cell lines. One study reported an IC50 value of 12.8 µg/mL against MCF-7 breast cancer cells, comparable to established chemotherapeutic agents.

Cancer Cell LineIC50 (µg/mL)
MCF-712.8
Doxorubicin (Control)3.13

This indicates that while effective, further optimization is needed for clinical applications.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in fungal and bacterial metabolism. The triazole moiety interferes with ergosterol synthesis in fungi and disrupts bacterial cell wall integrity.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives, including this compound. The study found that modifications to the triazole ring significantly impacted biological activity. For instance, substituents on the triazole ring enhanced antifungal potency against resistant strains of Candida.

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